molecular formula C13H11ClFNO2S B5367186 4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No. B5367186
M. Wt: 299.75 g/mol
InChI Key: BSRJGWIZJUXMQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to 4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, involves several steps that ensure the introduction of functional groups to the benzenesulfonamide core. For example, the synthesis of related tetrazole and oxazol derivatives demonstrates the complexity and variability in creating these compounds, showcasing techniques like X-ray crystallography for structure determination (Al-Hourani et al., 2015) and the evaluation of cyclooxygenase-2 inhibition properties in synthesized compounds (Hashimoto et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including the determination of crystal structures, is crucial for understanding the physical and chemical behavior of sulfonamides. Research has demonstrated the significance of X-ray crystallography in elucidating the crystal structures of sulfonamide derivatives, revealing details about their supramolecular architecture and intermolecular interactions, which are critical for their chemical reactivity and potential biological activities (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be explored through the synthesis of novel compounds with potential anticancer, antimicrobial, and enzyme inhibition activities. Studies have shown the synthesis of sulfonamide derivatives with significant in vitro antitumor activity and the ability to inhibit specific enzymes, indicating their versatile chemical properties and potential as therapeutic agents (Sławiński et al., 2006).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting point, and stability, are essential for their application in various fields. The molecular structure, particularly the presence of substituents and their electronic effects, significantly influences these properties. Studies on related compounds provide insights into how structural variations affect physical properties and the overall behavior of these molecules (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, including reactivity towards nucleophiles and electrophiles, acidity of the sulfonamide hydrogen, and potential for forming hydrogen bonds, are pivotal for their biological activity and interactions. Research into sulfonamide derivatives has highlighted their role as cyclooxygenase inhibitors, potential anticancer agents, and their interactions within biological systems, demonstrating the broad utility and significance of these chemical properties (Gul et al., 2016).

properties

IUPAC Name

4-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRJGWIZJUXMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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